molecular formula C19H21N3O B8444459 n-(2-Adamantyl)-2-quinoxalinecarboxamide

n-(2-Adamantyl)-2-quinoxalinecarboxamide

Cat. No.: B8444459
M. Wt: 307.4 g/mol
InChI Key: BNROOGCOBRXHIV-UHFFFAOYSA-N
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Description

N-(2-Adamantyl)-2-quinoxalinecarboxamide is a useful research compound. Its molecular formula is C19H21N3O and its molecular weight is 307.4 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-Adamantyl)-2-quinoxalinecarboxamide?

A robust approach involves coupling 2-adamantylamine with quinoxaline-2-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt). This method, adapted from the synthesis of structurally similar adamantyl carboxamides, ensures efficient amide bond formation under mild conditions. Reaction optimization should focus on solvent selection (e.g., ethyl acetate) and stoichiometric ratios to minimize side products like N-acylurea (EDC coupling) (amide synthesis). Post-synthesis purification via column chromatography or crystallization is critical for isolating high-purity product.

Q. How can researchers confirm the structural integrity of this compound?

Multimodal characterization is essential:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR can verify adamantyl proton environments (e.g., δ 1.6–2.1 ppm for bridgehead hydrogens) and quinoxaline aromatic signals .
  • FTIR : Confirm amide C=O stretching (~1650 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) .
  • HPLC-TOF/MS : Validate molecular weight (calculated: ~339.4 g/mol) and assess purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating this compound?

Begin with in vitro antimicrobial testing against Gram-positive bacteria (e.g., Staphylococcus aureus), as adamantyl derivatives often exhibit enhanced membrane penetration. Use broth microdilution to determine minimum inhibitory concentrations (MICs), comparing results to structurally related compounds (e.g., adamantyl-S-triazine derivatives with MICs of 4–16 µg/mL) . Parallel cytotoxicity assays (e.g., MTT on mammalian cell lines) are advised to assess selectivity.

Advanced Research Questions

Q. How does the adamantyl group influence the compound’s pharmacokinetic properties?

The rigid, lipophilic adamantyl moiety enhances metabolic stability and blood-brain barrier penetration, as observed in adamantane-based therapeutics (e.g., rimantadine). Computational modeling (e.g., logP ~2.6) predicts moderate hydrophobicity, while in vitro microsomal assays can quantify metabolic half-life . Comparative studies with non-adamantyl analogs (e.g., cyclohexyl derivatives) are critical to isolate steric/electronic effects .

Q. What mechanistic insights exist for adamantyl carboxamide reactivity in biological systems?

Adamantyl radicals, generated via hydrogen abstraction (e.g., in photochemical reactions), may undergo acetyl transfer or recombination, as seen in adamantane derivatives. For N-(2-Adamantyl)-2-quinoxalinecarboxamide, radical stability (supported by 1H^1H-NMR studies) suggests potential redox-mediated interactions with enzymes like cytochrome P450 . Kinetic isotope effects (KIEs) or EPR spectroscopy could elucidate radical intermediates in degradation pathways.

Q. How can researchers address synthetic challenges related to regioselectivity and stereochemistry?

  • Regioselectivity : Protect reactive quinoxaline nitrogens (e.g., via Boc groups) during coupling to prevent undesired substitution .
  • Stereochemistry : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated) may resolve enantiomers if asymmetric centers arise during synthesis. For adamantyl derivatives, stereoelectronic effects often dictate preferential axial/equatorial conformations, impacting biological activity .

Q. What computational tools are recommended for predicting this compound’s stability and reactivity?

  • DFT calculations : Model transition states for hydrolysis or oxidation (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
  • Molecular dynamics (MD) : Simulate membrane interactions to predict cellular uptake .
  • QSAR : Corrogate substituent effects (e.g., fluorine substitution on quinoxaline) with bioactivity data from analogs like 6-fluoroquinoxaline derivatives .

Q. Methodological Considerations

Q. How should researchers design experiments to resolve conflicting bioactivity data across studies?

  • Dose-response standardization : Use fixed protocols (e.g., CLSI guidelines for antimicrobial assays) to minimize variability .
  • Orthogonal assays : Pair MICs with time-kill curves or biofilm inhibition studies to confirm mechanism .
  • Batch-to-batch analysis : Ensure compound purity (>98% by HPLC) to exclude impurities as confounding factors .

Q. What analytical strategies are critical for detecting degradation products?

  • LC-MS/MS : Monitor hydrolytic degradation (e.g., amide cleavage to quinoxaline-2-carboxylic acid) under accelerated stability conditions (40°C/75% RH) .
  • Forced degradation studies : Expose the compound to UV light, acidic/basic media, and oxidants (e.g., H2 _2O2_2) to identify labile sites .

Q. How can researchers optimize in vivo studies for this compound?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models, leveraging the adamantyl group’s propensity for adipose tissue accumulation .
  • Toxicity screening : Conduct subacute dosing (28-day) to assess hepatic/renal biomarkers, given adamantane’s historical hepatotoxicity risks .

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-(2-adamantyl)quinoxaline-2-carboxamide

InChI

InChI=1S/C19H21N3O/c23-19(17-10-20-15-3-1-2-4-16(15)21-17)22-18-13-6-11-5-12(8-13)9-14(18)7-11/h1-4,10-14,18H,5-9H2,(H,22,23)

InChI Key

BNROOGCOBRXHIV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=NC5=CC=CC=C5N=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared from 1,1′-carbonyldiimidazole (161 mg, 1.00 mmol), 2-quinoxalinecarboxylic acid (174 mg, 1.00 mmol), 2-adamantanamine (136 mg, 0.90 mmol), and dichloromethane (3.5 mL) yielding 98 mg (35%) of (144):
Quantity
161 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
136 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Yield
35%

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